

# Ciraparantag comparison other reversal agents

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## Compound Focus: Ciraparantag

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## Reversal Agents at a Glance

The table below summarizes the key characteristics of major anticoagulant reversal agents, highlighting **Ciraparantag's** potential as a universal antidote.

Reversal Agent	Target Anticoagulant(s)	Mechanism of Action	Approval Status (as of 2021)	Key Efficacy Findings in Clinical Studies
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| **Ciraparantag** | DOACs (apixaban, rivaroxaban, edoxaban, dabigatran), heparins (UFH, LMWH, fondaparinux) [1] [2] [3] | Small molecule that binds to anticoagulants via non-covalent charge-charge interactions, displacing them from clotting factors [1] [3] [4]. | Investigational (Not yet approved) [2] | - **Edoxaban**: 100-300 mg IV dose achieved full reversal within 10 minutes, sustained for 24 hours [1].

- **Apixaban**: 60 mg IV achieved sustained reversal for 5 hours in 100% of subjects [4].
- **Rivaroxaban**: 180 mg IV achieved sustained reversal for 6 hours in 100% of subjects [4]. | | **Idarucizumab (Praxbind)** | Dabigatran (Direct Thrombin Inhibitor) [2] | Humanized monoclonal antibody fragment (Fab) that binds specifically to dabigatran with high affinity [2]. | FDA Approved [2] | - Achieved **100% median reversal** of dabigatran in the Reverse-AD trial [2].
- **Time to bleeding cessation**: Median 2.5 hours in major bleeding cohort [2]. | | **Andexanet Alfa (AndexXa)** | Factor Xa inhibitors (rivaroxaban, apixaban, edoxaban, betrixaban), enoxaparin [2] [4] | Recombinant, modified Factor Xa protein that acts as a decoy receptor, binding to and sequestering FXa inhibitors [2]. | FDA Approved (for rivaroxaban, apixaban) [2] | - In the ANNEXA trials, rapidly reduced anti-Factor Xa activity (a marker of anticoagulation) in healthy elderly volunteers [2].

- Hemostatic efficacy was rated as **good or excellent** in 82% of patients with major bleeding in a subsequent study [2]. | | **4-Factor PCC (Kcentra)** | Vitamin K Antagonists (e.g., Warfarin) [2] | Concentrate of the Vitamin K-dependent clotting factors (II, VII, IX, X) to bypass the warfarin-induced deficiency [2]. | FDA Approved for VKA reversal [2] | - Used off-label for DOAC reversal, though not formally approved for this purpose [2].
- Trials for warfarin reversal used plasma as a control and showed efficacy in INR normalization [2]. |

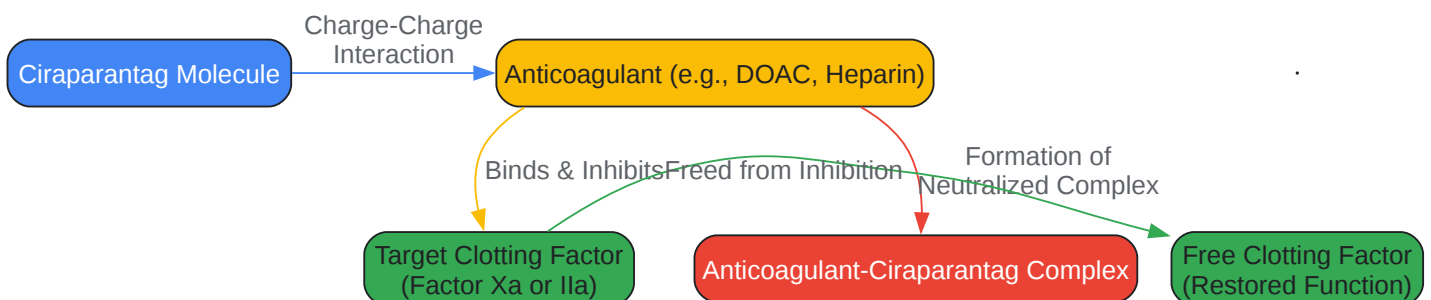
## Experimental Protocols and Key Data

For researchers, the methodologies used to generate the efficacy data are critical for evaluation.

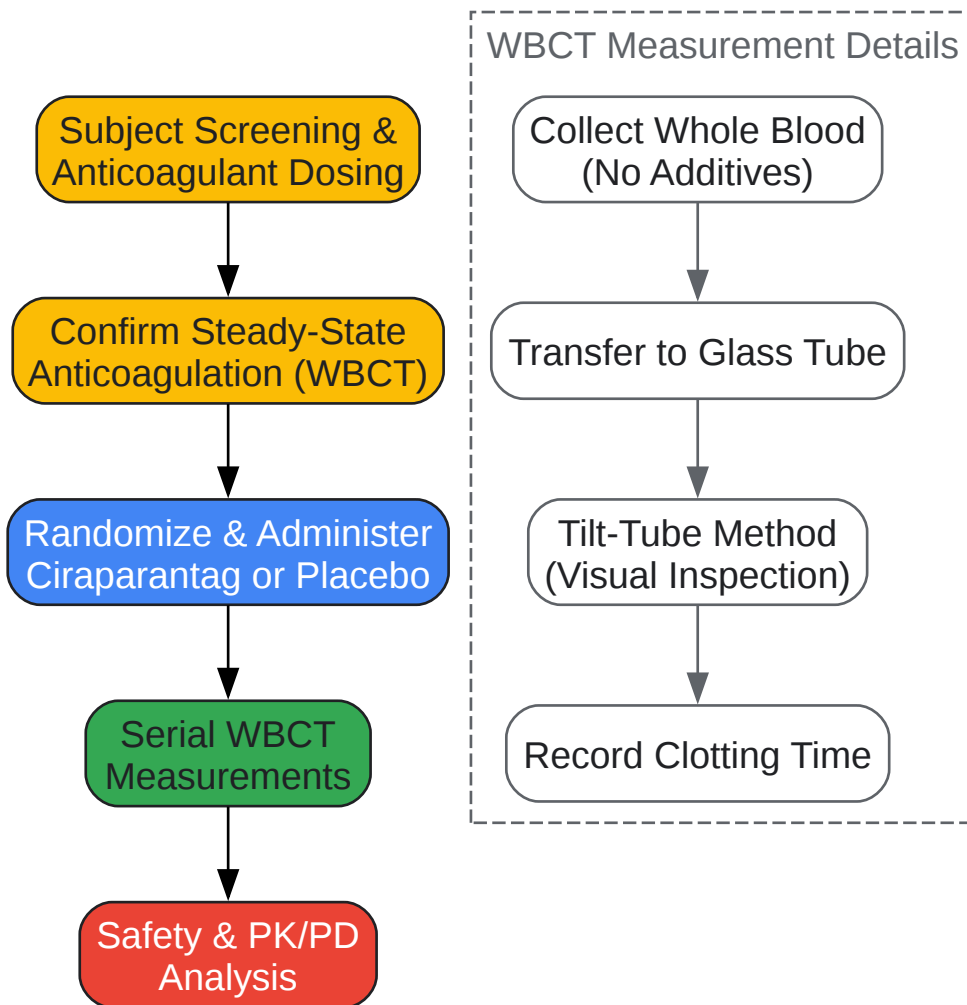
- **Whole Blood Clotting Time (WBCT):** This was the primary efficacy endpoint in **Ciraparantag** trials. Standard plasma-based coagulation tests (like PT/aPTT) were unsuitable because the reagents (e.g., citrate, kaolin) interfere with **Ciraparantag**'s action [1] [4]. The WBCT is a manual test where blood is placed in a glass tube without additives, and the time to clot formation is measured by visual inspection [1].
- **Definition of Reversal:** In the Phase 2 trials for apixaban and rivaroxaban, a "responder" was defined as a subject whose WBCT returned to within 10% of their baseline value **within one hour** of **Ciraparantag** administration and **sustained** this reversal for at least 5-6 hours [4].
- **Safety Monitoring:** Studies consistently assessed for procoagulant risk by measuring biomarkers like **D-dimer** and **prothrombin fragments 1.2**. **Ciraparantag** showed no evidence of inducing a procoagulant state in these assays [1].

## Mechanism of Action and Experimental Workflow

The following diagrams illustrate **Ciraparantag**'s unique mechanism and the typical workflow for evaluating its efficacy in a clinical trial.



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## Key Differentiators and Development Status

- **Universal Reversal Potential:** **Ciraparantag**'s primary advantage is its broad activity across multiple anticoagulant classes (direct FXa, direct IIa, and heparins), positioning it as a potential single solution for most commonly used anticoagulants [2] [3].
- **Distinct Mechanism:** Unlike agent-specific binders (idarucizumab) or decoy proteins (andexanet alfa), **Ciraparantag** uses a charge-based mechanism believed to be universal, directly binding the anticoagulant molecules themselves [1] [3].
- **Development Status Note:** While early and Phase 2 trials showed promising efficacy and a good safety profile (with mainly mild, transient flushing as an adverse event) [1] [4], a more recent study (NCT04593784) listed in the search results has been **terminated** [5]. This indicates that the

development path for **Ciraparantag** may have encountered challenges, and its journey to potential approval is uncertain.

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